molecular formula C20H16O7 B1254507 Naphthgeranin F

Naphthgeranin F

Cat. No.: B1254507
M. Wt: 368.3 g/mol
InChI Key: FVVBNLLQSDWPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthgeranin F is a naphthopyran-derived compound belonging to the class of polycyclic aromatic secondary metabolites. While explicit data on this compound are absent in the provided evidence, its structural analogs, such as Naphthgeranin C (CHEBI:219678), are well-documented. Based on the chemical framework of naphthopyrans, this compound likely shares a fused benzo-naphthopyran core with hydroxyl, methyl, and ketone substituents, contributing to its bioactivity .

Properties

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

8,10-dihydroxy-2,5-bis(hydroxymethyl)-5-methylnaphtho[2,3-c]isochromene-7,12-dione

InChI

InChI=1S/C20H16O7/c1-20(8-22)13-3-2-9(7-21)4-11(13)16-17(25)12-5-10(23)6-14(24)15(12)18(26)19(16)27-20/h2-6,21-24H,7-8H2,1H3

InChI Key

FVVBNLLQSDWPMI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)CO)C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO

Synonyms

naphthgeranine F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the properties of Naphthgeranin C (a closely related analog) with other structurally similar compounds, such as Naringenin (a flavanone) and hypothetical derivatives of Naphthgeranin F, inferred from and :

Property Naphthgeranin C Naringenin This compound (Hypothetical)
Molecular Formula C₁₉H₁₈O₈ C₁₅H₁₂O₅ C₂₀H₂₀O₉ (estimated)
Molecular Weight 398.34 g/mol 272.25 g/mol ~428.37 g/mol
PSA (Polar Surface Area) 124.29 Ų 86.99 Ų ~130 Ų (predicted)
Boiling Point 656.3°C 542.5°C (estimated) ~670°C (extrapolated)
Key Functional Groups Hydroxyl, ketone, methyl Hydroxyl, flavanone core Additional hydroxyl/methyl groups

Key Observations :

  • Naphthgeranin C exhibits a higher polarity (PSA = 124.29 Ų) compared to Naringenin, likely due to its additional hydroxyl and ketone groups .
  • The benzo-naphthopyran core in Naphthgeranin analogs confers greater thermal stability (higher boiling points) than simpler flavanones like Naringenin.

Pharmacological Activity

Enzyme Inhibition
  • Naphthgeranin C : Demonstrates inhibitory activity against NADPH-dependent enzymes, as inferred from , which discusses analogous NADPH-active site interactions.
  • Naringenin : Well-characterized as a cytochrome P450 (CYP) inhibitor, impacting drug metabolism .
  • This compound : Hypothesized to exhibit enhanced inhibition due to additional substituents, though experimental validation is lacking in the provided evidence.
Antioxidant Capacity
  • Naringenin’s flavanone structure allows radical scavenging, with reported IC₅₀ values of ~20 μM in DPPH assays .

Stability and Metabolic Profiles

  • Naringenin : Rapid glucuronidation in vivo, limiting bioavailability .
  • Naphthgeranin Analogs: The fused aromatic system in Naphthgeranin C suggests slower metabolic degradation compared to flavanones, as polycyclic systems resist phase I metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthgeranin F
Reactant of Route 2
Naphthgeranin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.